CID 78065461
Description
Properties
Molecular Formula |
C10H27ClO5Si5 |
|---|---|
Molecular Weight |
403.19 g/mol |
InChI |
InChI=1S/C10H27ClO5Si5/c1-18(2)12-17-13-21(7,10-8-9-11)16-20(5,6)15-19(3,4)14-18/h8-10H2,1-7H3 |
InChI Key |
ZYXOHOTYPROJMV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(O[Si]O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)CCCCl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78065461 involves several synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate raw materials, which are then subjected to a series of chemical reactions under controlled conditions. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound is carried out on a larger scale using optimized processes to ensure high efficiency and cost-effectiveness. The industrial production methods often involve the use of advanced technologies and equipment to maintain the desired reaction conditions and to ensure the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions: CID 78065461 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and for synthesizing derivatives with specific properties .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds with different functional groups .
Scientific Research Applications
CID 78065461 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules and as a reagent in various chemical reactions. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic effects and as a lead compound for drug development. Additionally, it has applications in the industry, where it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of CID 78065461 involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition or activation of specific pathways, which are crucial for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Ambiguity in the Term "CID"
The acronym "CID" is used inconsistently across the evidence:
- Collision-Induced Dissociation (CID): Referenced in mass spectrometry studies (e.g., ) as a fragmentation technique.

- Chemotherapy-Induced Diarrhea (CID): Discussed in clinical trials () as a medical condition.
- PubChem Compound Identifier (CID): Used in cheminformatics () to label chemical entities, but none of the listed CIDs match 78065461.
No evidence explicitly addresses CID 78065461, making it impossible to extract structural, pharmacological, or analytical data for comparison.
Comparison Frameworks for Chemical CIDs
(Substrates and Inhibitors):
| Compound Name | PubChem CID | Role | Key Structural Features |
|---|---|---|---|
| Taurocholic acid | 6675 | Substrate | Steroid backbone, sulfated side chain |
| Ginkgolic acid 17:1 | 5469634 | Inhibitor | Long alkyl chain, phenolic group |
| 3-O-Caffeoyl betulin | 10153267 | Inhibitor | Triterpenoid core, caffeoyl ester |
(Bioactive Compounds):
| Compound Name | PubChem CID | Source | Biological Activity |
|---|---|---|---|
| Gallic acid | 370 | Hibiscus sabdariffa | Antioxidant, anti-inflammatory |
| Epigallocatechin gallate | 65064 | Hibiscus sabdariffa | Anticancer, metabolic regulator |
These tables highlight how structural features, biological roles, and source organisms are used to compare compounds. However, without data on this compound, such a framework cannot be applied here.
Technical Limitations in the Evidence
Potential Causes for Missing Data
- Typographical Error: The CID number may be incorrect or mistyped.
- Contextual Misinterpretation: The query may conflate "CID" as a chemical identifier with unrelated contexts (e.g., medical conditions or mass spectrometry techniques).
Recommendations for Further Research
To address this gap, the following steps are advised:
Verify the CID: Confirm the accuracy of PubChem ID 78065461 via the PubChem database.
Retrieve Structural Data: Use PubChem or ChemSpider to obtain the compound’s SMILES, InChIKey, and spectral information.
Identify Analogues: Perform a similarity search using tools like PubChem’s "Structure Search" or "Bioactivity Data."
Compare Pharmacological Profiles: Use ChEMBL or DrugBank to analyze targets, bioactivity, and ADMET properties relative to analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


